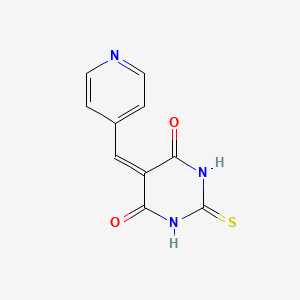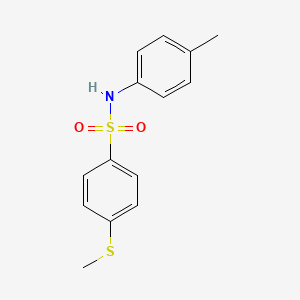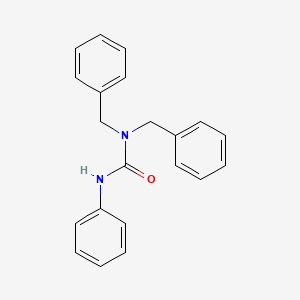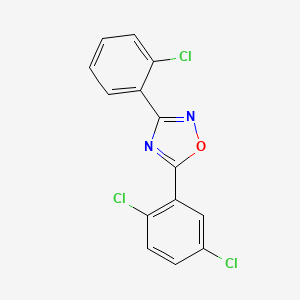![molecular formula C16H14N2O2S B5705948 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide, also known as BTA-1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has also been reported to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
作用機序
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide is not fully understood. However, it has been suggested that N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide acts by modulating the activity of certain enzymes and signaling pathways. For example, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has also been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide can inhibit the proliferation of cancer cells and induce apoptosis. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In vivo studies have demonstrated that N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide can reduce inflammation and improve glucose metabolism in animal models of obesity and diabetes.
実験室実験の利点と制限
One advantage of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide in lab experiments is its high purity and good yields. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide. One area of interest is the development of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the role of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide in regulating energy metabolism and its potential therapeutic applications in metabolic disorders such as obesity and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide and its potential applications in the treatment of other diseases such as cancer and viral infections.
合成法
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide involves the reaction of 2-aminothiophenol with 2-methoxybenzoyl chloride in the presence of triethylamine as a base. The resulting intermediate is then reacted with acetic anhydride to obtain the final product, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide. This method has been reported to yield N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide in high purity and good yields.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10(19)17-13-9-11(7-8-14(13)20-2)16-18-12-5-3-4-6-15(12)21-16/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEJYKVFEAILTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)





![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)


![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)
